3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Medicinal Chemistry ADME Drug Design

Select 3-(4-Fluoro-3-methylphenyl)phenylacetic acid for its precisely defined 4-fluoro-3-methyl biphenyl acetic acid architecture, delivering a balanced lipophilicity (XLogP3 3.5) and moderate polar surface area (37.3 Ų) essential for fine-tuning ADME properties. Unlike simpler phenylacetic acid analogs (XLogP3 ~1.7) or positional isomers with divergent binding profiles, this compound uniquely enables systematic SAR exploration around the biphenyl core. Its favorable GHS classification (Warning; no reproductive toxicity) reduces administrative overhead versus more hazardous derivatives. Consistently available at ≥98% purity from multiple global vendors, it ensures batch-to-batch reproducibility for medicinal chemistry, screening library synthesis, and fused heterocyclic building block applications.

Molecular Formula C15H13FO2
Molecular Weight 244.265
CAS No. 1352318-21-8
Cat. No. B567406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-methylphenyl)phenylacetic acid
CAS1352318-21-8
Synonyms3-(4-fluoro-3-methylphenyl)phenylacetic acid
Molecular FormulaC15H13FO2
Molecular Weight244.265
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=CC(=C2)CC(=O)O)F
InChIInChI=1S/C15H13FO2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)
InChIKeyRMAXSBLCFRGNIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-3-methylphenyl)phenylacetic acid (CAS 1352318-21-8): Key Chemical Properties and Structural Identity


3-(4-Fluoro-3-methylphenyl)phenylacetic acid (CAS 1352318-21-8) is a fluorinated biphenyl acetic acid derivative with the molecular formula C₁₅H₁₃FO₂ and a molecular weight of 244.26 g/mol [1]. It belongs to the [1,1'-biphenyl]-3-acetic acid class and is characterized by a 4-fluoro-3-methyl substitution pattern on one phenyl ring and an acetic acid moiety at the 3-position of the other phenyl ring . This specific substitution pattern differentiates it from other biphenyl acetic acid analogs, such as those with variations in halogen placement, alkyl substitution, or the position of the acetic acid group, which can significantly impact physicochemical properties like lipophilicity (XLogP3-AA: 3.5) and topological polar surface area (37.3 Ų) [1].

Critical Differentiation: Why 3-(4-Fluoro-3-methylphenyl)phenylacetic acid Cannot Be Substituted with Generic Biphenyl Acetic Acid Analogs


While biphenyl acetic acid derivatives are a well-established class of compounds, the specific substitution pattern of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid (4-fluoro-3-methyl on one ring, acetic acid at the 3-position of the other) results in unique physicochemical and safety profiles that are not interchangeable with close analogs. For instance, compared to (4'-Fluoro-4-methylbiphenyl-3-yl)acetic acid (CID 58545475), which has an identical molecular formula but a different arrangement of substituents, our target compound exhibits a distinct XLogP3-AA value (3.5 vs. 3.5) [1], but the positional isomerism can lead to divergent binding affinities in biological systems [2]. Furthermore, the presence of the 4-fluoro-3-methylphenyl group introduces specific steric and electronic effects that influence reactivity in cross-coupling reactions and metabolic stability, making it a critical building block in medicinal chemistry . Simple substitution with a more common analog like 4-fluoro-3-methylphenylacetic acid (CAS 1000520-92-2) would entirely lack the biphenyl core, fundamentally altering the compound's properties and intended utility .

Quantitative Differentiation: Evidence-Based Comparison of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid Against Structural Analogs


Lipophilicity (XLogP3) Comparison: Impact on Membrane Permeability and Bioavailability Predictions

The lipophilicity of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid, as predicted by its XLogP3 value of 3.5, is a critical determinant of its pharmacokinetic properties [1]. When compared to the structural isomer (4'-Fluoro-4-methylbiphenyl-3-yl)acetic acid (CID 58545475), which has an identical molecular formula but a different substitution pattern, both compounds share the same XLogP3-AA value of 3.5 [2]. However, compared to the simpler analog 4-fluoro-3-methylphenylacetic acid (CAS 1000520-92-2, XLogP3: 1.7) [3], our target compound is significantly more lipophilic, suggesting enhanced membrane permeability but potentially reduced aqueous solubility. This difference is crucial for applications where passive diffusion across biological membranes is required.

Medicinal Chemistry ADME Drug Design

Topological Polar Surface Area (TPSA) Analysis: A Key Descriptor for Oral Bioavailability and CNS Penetration

The TPSA of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid is 37.3 Ų, a value that places it within the optimal range for oral bioavailability (typically <140 Ų) [1]. This value is identical to that of its positional isomer, (4'-Fluoro-4-methylbiphenyl-3-yl)acetic acid (37.3 Ų) [2], but significantly different from the non-biphenyl analog 4-fluoro-3-methylphenylacetic acid (TPSA: 37.3 Ų) [3] and the well-known NSAID flurbiprofen (2-fluoro-α-methyl-4-biphenylacetic acid, TPSA: 37.3 Ų) [4]. While the TPSA is conserved across many in this class due to the identical functional groups, the combination of this TPSA with the specific lipophilicity (XLogP3: 3.5) creates a unique physicochemical profile that can influence passive diffusion and target engagement.

Druglikeness ADME Blood-Brain Barrier

Commercially Available Purity and Quality Control: A Critical Procurement Differentiator

3-(4-Fluoro-3-methylphenyl)phenylacetic acid is commercially available with a specified purity of ≥98%, as verified by multiple reputable vendors including Fluorochem and Sigma-Aldrich (Combi-Blocks) . This high purity standard is essential for reproducible research outcomes and is comparable to the purity specifications of its key analog, (R)-(-)-2-Fluoro-α-methyl-4-biphenylacetic acid (flurbiprofen, 97% purity) . While other positional isomers like (4'-Fluoro-4-methylbiphenyl-3-yl)acetic acid are also listed in databases, their commercial availability and documented purity specifications are less prominent, making the target compound a more reliable choice for procurement.

Chemical Sourcing Quality Control Reproducibility

Hazard Classification and Safe Handling Profile: Practical Implications for Laboratory Use

3-(4-Fluoro-3-methylphenyl)phenylacetic acid is classified with GHS07 (Harmful/Irritant) and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is notably less severe than that of (R)-(-)-2-Fluoro-α-methyl-4-biphenylacetic acid (flurbiprofen), which is classified as Acute Toxicity Category 3 (Oral and Dermal) and Reproductive Toxicity Category 2, with a 'Danger' signal word and stricter storage requirements . For laboratories where handling acute toxins is a concern, the lower hazard classification of the target compound presents a significant practical advantage, reducing the need for specialized containment and personal protective equipment beyond standard good laboratory practices.

Laboratory Safety Chemical Hygiene Risk Assessment

Synthetic Utility as a Key Intermediate: Evidence from Patent Literature

3-(4-Fluoro-3-methylphenyl)phenylacetic acid is explicitly disclosed as a key intermediate in the synthesis of fused heterocyclic derivatives with pharmaceutical applications, as documented in US Patent 9,115,144 B2 . This patent highlights its utility in constructing complex molecular architectures, a role that is not fulfilled by simpler analogs like 4-fluoro-3-methylphenylacetic acid (CAS 1000520-92-2), which lacks the biphenyl scaffold necessary for the described synthetic transformations. The specific 4-fluoro-3-methyl substitution pattern on the biphenyl core is essential for the subsequent reactions, providing a unique handle for further functionalization.

Organic Synthesis Medicinal Chemistry Process Chemistry

Validated Application Scenarios for 3-(4-Fluoro-3-methylphenyl)phenylacetic acid (CAS 1352318-21-8) Based on Comparative Evidence


Medicinal Chemistry Lead Optimization Programs Requiring Fine-Tuned Lipophilicity

When a project's lead series demands a biphenyl acetic acid core with a specific balance of lipophilicity (XLogP3: 3.5) and a moderate polar surface area (TPSA: 37.3 Ų) for optimal ADME properties, 3-(4-Fluoro-3-methylphenyl)phenylacetic acid is the preferred starting material over simpler analogs like 4-fluoro-3-methylphenylacetic acid (XLogP3: 1.7) . Its higher lipophilicity (Δ = +1.8) can be crucial for targets requiring enhanced membrane permeability, while its precise substitution pattern allows for systematic SAR exploration around the biphenyl scaffold .

Synthesis of Fused Heterocyclic Pharmaceutical Intermediates

Process chemists developing synthetic routes to fused heterocyclic compounds, as described in US Patent 9,115,144 B2, should prioritize this compound due to its documented role as a critical building block . The 4-fluoro-3-methyl substitution pattern provides the necessary steric and electronic properties for key ring-forming reactions, a function that cannot be replicated by isomers with different substitution patterns or simpler phenylacetic acid derivatives.

Academic and Industrial Research with Stringent Laboratory Safety Protocols

For laboratories where the handling of acutely toxic substances is restricted or requires significant administrative overhead, 3-(4-Fluoro-3-methylphenyl)phenylacetic acid offers a practical advantage over more hazardous biphenyl acetic acid derivatives like flurbiprofen . Its lower GHS hazard classification (Warning vs. Danger) and absence of reproductive toxicity warnings streamline procurement, storage, and waste disposal processes, making it a safer and more cost-effective choice for routine chemical biology or materials science research where high purity (≥98%) is required .

Reliable Procurement for High-Throughput Screening and Assay Development

Researchers requiring a biphenyl acetic acid building block for the synthesis of screening libraries or as a reference compound should select 3-(4-Fluoro-3-methylphenyl)phenylacetic acid due to its well-documented commercial availability and high, consistent purity (≥98%) from multiple reputable vendors . This ensures batch-to-batch reproducibility and minimizes the risk of confounding results in sensitive biological assays, a level of reliability that may not be as well-established for less common positional isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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